(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate
CAS No.: 132619-70-6
Cat. No.: VC0174968
Molecular Formula: C19H32O4Si
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132619-70-6 |
|---|---|
| Molecular Formula | C19H32O4Si |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate |
| Standard InChI | InChI=1S/C19H32O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h7,9,13,16H,8,10-12,14H2,1-6H3 |
| Standard InChI Key | KMZNNYCERSPGGM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC |
Introduction
Chemical Identity and Properties
(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate is a structurally complex organic compound featuring several functional groups that contribute to its chemical reactivity and potential biological activities. Its core structure consists of a cyclopentenone moiety with a tert-butyldimethylsilyl-protected hydroxyl group at the 3-position, connected to a methyl ester via an unsaturated carbon chain.
Basic Chemical Information
The compound is characterized by the following chemical identifiers and properties:
| Property | Value |
|---|---|
| CAS No. | 132619-70-6 |
| Molecular Formula | C₁₉H₃₂O₄Si |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate |
The presence of the tert-butyldimethylsilyl (TBDMS) protecting group is a distinctive feature of this compound, providing protection for the hydroxyl group during various chemical transformations while allowing for selective deprotection under appropriate conditions.
Structural Features
The structural complexity of (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate arises from several key features:
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A cyclopentenone core structure with an enone system
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A hydroxyl group at the 3-position protected by a tert-butyldimethylsilyl group
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A Z-configured double bond in the heptenoate chain
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A terminal methyl ester functional group
These structural elements contribute to the compound's chemical reactivity and potential biological activity. The (Z)-configuration of the double bond is particularly important, as it imparts specific spatial arrangements that can influence its interactions with biological targets.
Relationship to Similar Compounds
(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate shares structural similarities with several related compounds, particularly those containing cyclopentenone rings with various substituents and functional group patterns.
Comparison with Non-Protected Analogues
A closely related compound is (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS No. 42541-96-8), which differs primarily in lacking the tert-butyldimethylsilyl protecting group on the hydroxyl moiety. This compound has been identified as Misoprostol Impurity 17, indicating its relationship to the pharmaceutical compound misoprostol, which is used in the treatment of stomach ulcers.
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|---|
| (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate | 132619-70-6 | C₁₉H₃₂O₄Si | 352.5 g/mol | Contains TBDMS protecting group |
| (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate | 42541-96-8 | C₁₃H₁₈O₄ | 238.28 g/mol | Free hydroxyl group |
The presence of the protecting group in (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate provides enhanced stability during synthetic manipulations and prevents undesired side reactions at the hydroxyl position .
Stereochemical Considerations
The stereochemical configuration in these compounds is crucial for their biological activity. In the related compound (R,Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate, the R-configuration at the 3-position is specified, whereas in the title compound, the stereochemistry at this position may be either defined or a mixture depending on the synthetic route employed. The Z-configuration of the double bond in the heptenoate chain is maintained in both compounds, which is significant for their structural conformation and biological activity .
The importance of stereochemistry in these compounds cannot be overstated, as even minor changes in spatial arrangement can dramatically alter their biological properties and pharmaceutical efficacy. Research in enantiodivergent synthesis of related cyclopentenyl compounds demonstrates the significance of stereochemical control in generating compounds with different biological profiles .
Synthesis Methodologies
The synthesis of (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate typically involves multiple steps and requires precise control of reaction conditions to achieve the desired stereochemistry and selectivity.
Specific Synthetic Considerations
The synthesis of related compounds, such as those described in the literature for cyclopentenyl derivatives, provides valuable insights into potential methods for preparing (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate. For instance, the use of Mitsunobu reactions with di-tert-butyl iminodicarbonate has been reported for the synthesis of 1,4-difunctionalized cyclopentenyl compounds .
A key consideration in the synthesis is the potential for competing formation of cyclopentadienone, which can undergo undesired cycloaddition reactions. This challenge has been noted in the literature regarding the direct nucleophilic attack on activated forms of related compounds .
The installation of the TBDMS protecting group is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldimethylsilyl triflate (TBDMSOTf) in the presence of an appropriate base, such as imidazole or 2,6-lutidine. This step is crucial for protecting the hydroxyl group during subsequent synthetic manipulations .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate. Various analytical techniques provide complementary information about the compound's structural features and physicochemical properties.
Chromatographic Analysis
Future Research Directions
The study of (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate and related compounds presents several opportunities for future research and development.
Synthetic Methodology Development
Further refinement of synthetic routes to (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate could focus on:
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Development of more efficient and stereoselective methods for introducing the Z-configured double bond
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Exploration of alternative protecting groups for the hydroxyl functionality
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Investigation of catalytic approaches for key transformation steps
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Application of flow chemistry techniques for improved scalability and reproducibility
The enantiodivergent synthesis methodologies reported for related cyclopentenyl compounds provide inspiration for new synthetic approaches to the title compound and its analogues .
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